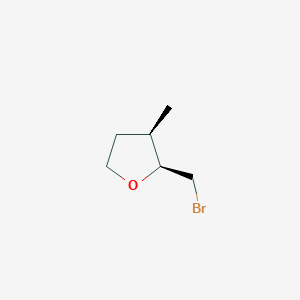
(2S,3R)-2-(Bromomethyl)-3-methyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-(Bromomethyl)-3-methyloxolane is a chiral compound with a unique structure that includes a bromomethyl group and a methyloxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(Bromomethyl)-3-methyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of (2S,3R)-3-methyloxolane-2-methanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to a more sustainable and scalable production method.
化学反应分析
Types of Reactions
(2S,3R)-2-(Bromomethyl)-3-methyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alkanes and other reduced forms.
科学研究应用
(2S,3R)-2-(Bromomethyl)-3-methyloxolane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (2S,3R)-2-(Bromomethyl)-3-methyloxolane involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds. This reactivity is crucial for its role in the synthesis of various organic compounds.
相似化合物的比较
Similar Compounds
(2S,3R)-2-(Chloromethyl)-3-methyloxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,3R)-2-(Hydroxymethyl)-3-methyloxolane: Contains a hydroxymethyl group, making it less reactive in nucleophilic substitution reactions.
(2S,3R)-2-(Methoxymethyl)-3-methyloxolane: Features a methoxymethyl group, which alters its reactivity profile.
Uniqueness
(2S,3R)-2-(Bromomethyl)-3-methyloxolane is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its chiral nature also adds to its significance in the synthesis of enantiomerically pure compounds.
生物活性
(2S,3R)-2-(Bromomethyl)-3-methyloxolane is a chiral compound with potential biological activity, particularly in medicinal chemistry. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The compound is characterized by the presence of a bromomethyl group and a methyloxolane ring, contributing to its stereochemistry and reactivity. The specific configuration at the 2 and 3 positions plays a crucial role in its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may function as an inhibitor of specific kinases, which are pivotal in signaling pathways related to cell growth and proliferation.
- Kinase Inhibition : The compound demonstrates potential as a kinase inhibitor, which is significant given the role of kinases in cancer and other diseases. In vitro assays have shown that it can inhibit certain kinases with IC50 values in the low nanomolar range, suggesting high potency .
Case Studies
- Inhibition of mTOR Signaling : Research has indicated that this compound can suppress mTOR signaling through both FKBP12-dependent and independent mechanisms. This dual action may enhance its therapeutic profile by targeting multiple pathways involved in tumorigenesis .
- Selectivity Profile : The selectivity of this compound for specific kinase targets has been evaluated through competitive binding assays. It exhibits a preference for certain cancer-related kinases over others, potentially reducing off-target effects commonly associated with less selective inhibitors .
Toxicological Profile
Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Toxicological assessments have been conducted to evaluate its safety margins:
- Genotoxicity : Initial studies suggest that the compound does not raise concerns regarding genotoxicity, indicating a favorable safety profile for further development.
- NOAEL Determination : The no observed adverse effect level (NOAEL) was established through subchronic toxicity studies, providing critical data for risk assessment in potential clinical applications .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | IC50 (nM) | Mechanism of Action | Selectivity |
|---|---|---|---|
| This compound | Low | Kinase Inhibition | High |
| Compound X | Medium | mTOR Inhibition | Moderate |
| Compound Y | High | Non-specific Kinase Inhibition | Low |
属性
CAS 编号 |
2219373-67-6 |
|---|---|
分子式 |
C6H11BrO |
分子量 |
179.05 g/mol |
IUPAC 名称 |
(2R,3S)-2-(bromomethyl)-3-methyloxolane |
InChI |
InChI=1S/C6H11BrO/c1-5-2-3-8-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI 键 |
UYAUKJPGWASXGX-WDSKDSINSA-N |
SMILES |
CC1CCOC1CBr |
手性 SMILES |
C[C@H]1CCO[C@H]1CBr |
规范 SMILES |
CC1CCOC1CBr |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















